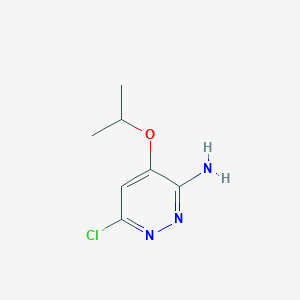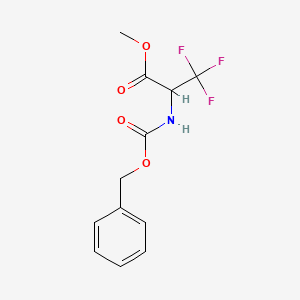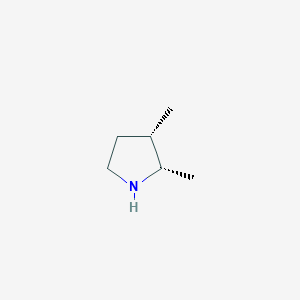![molecular formula C22H25N3O6 B12107934 [5-Azido-6-hydroxy-3,4-bis(phenylmethoxy)oxan-2-yl]methyl acetate](/img/structure/B12107934.png)
[5-Azido-6-hydroxy-3,4-bis(phenylmethoxy)oxan-2-yl]methyl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Azido-2-deoxy-3,4-bis-O-(phenylmethyl)-beta-D-glucopyranose 6-acetate is a synthetic derivative of glucose. This compound is characterized by the presence of azido and phenylmethyl groups, which are attached to the glucose molecule. It is primarily used in organic synthesis and research due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Azido-2-deoxy-3,4-bis-O-(phenylmethyl)-beta-D-glucopyranose 6-acetate typically involves multiple steps:
Protection of Hydroxyl Groups: The hydroxyl groups of glucose are protected using benzyl groups to prevent unwanted reactions.
Introduction of Azido Group: The azido group is introduced at the 2-position of the glucose molecule through a substitution reaction.
Acetylation: The 6-hydroxyl group is acetylated to form the acetate ester.
Industrial Production Methods
Análisis De Reacciones Químicas
Types of Reactions
2-Azido-2-deoxy-3,4-bis-O-(phenylmethyl)-beta-D-glucopyranose 6-acetate can undergo various chemical reactions, including:
Reduction: The azido group can be reduced to an amine.
Substitution: The azido group can participate in substitution reactions to form other functional groups.
Hydrolysis: The acetate group can be hydrolyzed to yield the free hydroxyl group.
Common Reagents and Conditions
Reduction: Catalytic hydrogenation or Staudinger reduction using triphenylphosphine.
Substitution: Nucleophilic substitution using appropriate nucleophiles.
Hydrolysis: Acidic or basic conditions to remove the acetate group.
Major Products
Reduction: Formation of 2-amino-2-deoxy-3,4-bis-O-(phenylmethyl)-beta-D-glucopyranose.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Hydrolysis: Formation of 2-azido-2-deoxy-3,4-bis-O-(phenylmethyl)-beta-D-glucopyranose.
Aplicaciones Científicas De Investigación
2-Azido-2-deoxy-3,4-bis-O-(phenylmethyl)-beta-D-glucopyranose 6-acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex molecules.
Biology: Utilized in the study of carbohydrate metabolism and enzyme interactions.
Medicine: Investigated for potential use in drug development and delivery systems.
Industry: Employed in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-Azido-2-deoxy-3,4-bis-O-(phenylmethyl)-beta-D-glucopyranose 6-acetate involves its interaction with various molecular targets. The azido group can participate in click chemistry reactions, forming stable triazole linkages. This property makes it useful in bioconjugation and labeling studies.
Comparación Con Compuestos Similares
Similar Compounds
- 6-O-Acetyl-2-azido-3,4-di-O-benzyl-2-deoxy-D-glucopyranose
- 2-Azido-2-deoxy-3,4-bis-O-(phenylmethyl)-D-glucopyranose 6-acetate
Uniqueness
2-Azido-2-deoxy-3,4-bis-O-(phenylmethyl)-beta-D-glucopyranose 6-acetate is unique due to its specific substitution pattern and the presence of both azido and phenylmethyl groups. These features confer distinct reactivity and make it a valuable tool in synthetic and research applications.
Propiedades
IUPAC Name |
[5-azido-6-hydroxy-3,4-bis(phenylmethoxy)oxan-2-yl]methyl acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O6/c1-15(26)28-14-18-20(29-12-16-8-4-2-5-9-16)21(19(24-25-23)22(27)31-18)30-13-17-10-6-3-7-11-17/h2-11,18-22,27H,12-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKZFEMRXZMCDPE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)O)N=[N+]=[N-])OCC2=CC=CC=C2)OCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O6 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.4 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(3S,5S)-5-[(1S,3S)-1-amino-3-{[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl}-4-methylpentyl]-3-(propan-2-yl)oxolan-2-one](/img/structure/B12107856.png)
![3-[1-[5-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-[tert-butyl(dimethyl)silyl]oxy-4-hydroxyoxolan-2-yl]-2-oxopyrimidin-4-yl]sulfanylpropanenitrile](/img/structure/B12107858.png)
![[1,1'-Biphenyl]-4-carboxylic acid,hexahydro-2-oxo-4-(3-oxodecyl)-2H-cyclopenta[b]furan-5-ylester,[3aR-(3aalpha,4alpha,5beta,6aalpha)]](/img/structure/B12107864.png)





![2,5,7-Trimethyl-2H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione](/img/structure/B12107906.png)



![(E)-3-{3-[(4-Bromo-benzyl)-cyclohexanecarbonyl-amino]-phenyl}-acrylic acid methyl ester](/img/structure/B12107923.png)

